molecular formula C14H21NO2 B1456061 3-(3,4-Dimethoxyphenyl)azepane CAS No. 1333960-89-6

3-(3,4-Dimethoxyphenyl)azepane

Cat. No.: B1456061
CAS No.: 1333960-89-6
M. Wt: 235.32 g/mol
InChI Key: JLRBJPHJCBLCEY-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for (3,4-Dimethoxyphenyl)acetic acid, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

Future Directions

Future research could focus on the synthesis of isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate and investigating its photoprotective ability by determining its SPF value . Further studies could also explore the potential applications of 3-(3,4-Dimethoxyphenyl)azepane in various fields.

Biochemical Analysis

Biochemical Properties

3-(3,4-Dimethoxyphenyl)azepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aromatic-amino-acid aminotransferase, an enzyme involved in the metabolism of aromatic amino acids . The nature of this interaction involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity. This inhibition can affect the overall metabolic pathways involving aromatic amino acids.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in lung cancer cells, this compound has shown anticancer effects by inducing apoptosis and inhibiting cell proliferation . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular metabolism and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with aromatic-amino-acid aminotransferase results in the inhibition of the enzyme’s activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing anxiety and inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of aromatic amino acids . This compound can affect metabolic flux and alter the levels of specific metabolites. For instance, its interaction with aromatic-amino-acid aminotransferase can lead to changes in the concentration of aromatic amino acids and their derivatives.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function. For example, the binding of this compound to transport proteins can facilitate its uptake and distribution within tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall efficacy. For instance, the presence of this compound in the nucleus can influence gene expression and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)azepane typically involves the formation of the azepane ring through cyclization reactions. One common method is the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This method allows for the selective preparation of azepane derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)azepane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)azepane can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their chemical properties and reactivity due to the presence of different heteroatoms.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-7-6-11(9-14(13)17-2)12-5-3-4-8-15-10-12/h6-7,9,12,15H,3-5,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRBJPHJCBLCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCCNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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